Acetylcholine (ACh) is a fundamental neurotransmitter involved in a variety of physiological processes in both the central and peripheral nervous systems. It plays a crucial role in cognitive functions, neuronal excitability, and the regulation of epithelial ion transport in the intestine. Understanding the pathways of ACh synthesis, transport, and release is essential for developing treatments for cognitive dysfunctions and other disorders related to cholinergic system impairments1.
The cholinergic hypothesis of geriatric memory dysfunction has led to the exploration of cholinergic precursors as potential treatments for cognitive impairments, such as those seen in Alzheimer's disease. While the administration of free choline has not been successful in increasing ACh synthesis or release, other cholinergic precursors that incorporate into brain phospholipids have shown modest improvements in cognitive dysfunction in adult-onset dementia disorders1.
ACh has been found to induce burst firing in thalamic reticular neurons by activating a potassium conductance. This action, mediated by M2 muscarinic receptors, suggests that cholinergic inhibitory mechanisms are important in controlling the firing pattern of thalamic neurons, which could have implications for the modulation of sensory information and sleep-wake cycles2.
In the guinea-pig neocortex, ACh has been shown to cause both inhibitory and excitatory responses in pyramidal neurons. These responses are mediated by muscarinic receptors and involve the modulation of various conductances, including a voltage-dependent hyperpolarizing conductance and a calcium-activated potassium conductance. This indicates that ACh plays a significant role in the regulation of cortical neuron excitability and could be relevant for understanding cortical processing and plasticity3.
The cholinergic nervous system's control of epithelial ion transport in the intestine is vital for maintaining fluid balance and gut function. ACh increases chloride secretion through interaction with M3 muscarinic receptors, which is essential for normal gut hydration. This mechanism is particularly important in the context of intestinal inflammation, where the cholinergic system's response can be altered, leading to changes in ion transport and gut function4.
Ac-ESMD-CHO is classified as a caspase inhibitor and is often used in studies investigating the mechanisms of apoptosis and cell death. It has been shown to specifically inhibit the proteolytic cleavage activity of caspases, which are cysteine proteases that play essential roles in programmed cell death.
The synthesis of Ac-ESMD-CHO typically employs solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The following steps outline the synthesis process:
The molecular structure of Ac-ESMD-CHO can be depicted as follows:
The presence of the aldehyde functional group allows Ac-ESMD-CHO to form covalent bonds with active site residues of caspases, thereby inhibiting their enzymatic activity.
Ac-ESMD-CHO primarily participates in reversible covalent interactions with caspases. The mechanism involves the formation of a covalent bond between the aldehyde group of Ac-ESMD-CHO and the nucleophilic side chains of cysteine residues located in the active sites of caspase enzymes. This interaction effectively blocks substrate access and prevents proteolytic cleavage.
The mechanism by which Ac-ESMD-CHO inhibits caspase activity involves:
This mechanism is crucial for research into apoptosis regulation and therapeutic strategies targeting cell death pathways .
Ac-ESMD-CHO exhibits several notable physical and chemical properties:
Acetyl-Glutamyl-Seryl-Methionyl-Aspartyl-Aldehyde has several significant applications in scientific research:
Ac-ESMD-CHO (N-acetyl-Glu-Ser-Met-Asp-aldehyde) is a synthetic tetrapeptide aldehyde inhibitor with the molecular formula C₁₉H₃₀N₄O₁₀S and a molecular weight of 506.53 g/mol [7]. Its structure replicates the endogenous ESMD↓S cleavage site (amino acids 25–29) in the caspase-3 precursor (procaspase-3), where the aldehyde group (-CHO) binds covalently to the catalytic cysteine residue in the caspase active site [1] [3]. This design enables competitive inhibition by blocking substrate access. The inhibitor exhibits solubility in dimethyl sulfoxide but is unstable in aqueous solutions for extended periods, requiring storage at 4°C [7].
Table 1: Biochemical Characteristics of Ac-ESMD-CHO
Property | Value/Description |
---|---|
Chemical Formula | C₁₉H₃₀N₄O₁₀S |
Molecular Weight | 506.53 g/mol |
Sequence | Ac-Glu-Ser-Met-Asp-CHO |
Target Cleavage Site | ESMD↓S in procaspase-3 |
Solubility | DMSO |
Mechanism | Competitive inhibition via aldehyde group |
Ac-ESMD-CHO emerged as a critical tool in the late 1990s to elucidate caspase-3 maturation. Prior to 1997, caspase-3 activation was presumed to occur via a single proteolytic event. A landmark Journal of Biological Chemistry study demonstrated that caspase-3 activation follows a sequential two-step cleavage: first at the IETD↓S site (generating p12 and p20 subunits), then at the ESMD↓S site (yielding mature p17 and p12 subunits) [1] [3]. Ac-ESMD-CHO was instrumental in this discovery by selectively inhibiting the second cleavage (IC₅₀ ~100 nM), confirming the requirement for distinct enzymatic activities [3]. This redefined models of apoptotic execution, highlighting the role of autocatalysis or caspase-3-like activity in maturation [1] [6]. The inhibitor subsequently enabled studies linking dysregulated caspase-3 processing to pathologies like neurodegeneration and testicular apoptosis [6].
Ac-ESMD-CHO exhibits high selectivity for the ESMD cleavage site in procaspase-3. Biochemical assays show it inhibits the protease responsible for this cleavage (later identified as caspase-3 itself) with ~20-fold greater specificity than Ac-DEVD-CHO (a canonical caspase-3 inhibitor) and negligible activity against caspase-1 [1] [3]. This selectivity arises from molecular recognition of the S4-S1 substrate-binding pockets:
Table 2: Selectivity Profile of Caspase Inhibitors
Inhibitor | Primary Target | Cleavage Site Inhibited | Selectivity Evidence |
---|---|---|---|
Ac-ESMD-CHO | Caspase-3/7 | ESMD↓S in procaspase-3 | Blocks p20→p17 conversion; unaffected by Ac-YVAD-CHO (caspase-1 inhibitor) [1] |
Ac-DEVD-CHO | Caspase-3/7 | DEVD↓S in PARP | Inhibits ESMD cleavage but less potently than Ac-ESMD-CHO [3] |
Ac-IETD-CHO | Caspase-8 | IETD↓S in procaspase-3 | Blocks first cleavage step (p20 production) [3] |
Ac-YVAD-CMK | Caspase-1 | YVHD↓S in pro-IL-1β | No inhibition of ESMD cleavage [9] |
In apoptotic pathways, Ac-ESMD-CHO disrupts the positive feedback loop in caspase-3 maturation: initial caspase-8 or -9 activity generates intermediate caspase-3 fragments, which then process themselves at ESMD via autocatalysis. By inhibiting this step, Ac-ESMD-CHO arrests maturation of executioner caspases, preventing DNA fragmentation and cytoskeletal degradation [6] [10]. Its application in rat Sertoli cells reduced 25-hydroxycholesterol-induced apoptosis by 60%, confirming caspase-3's executive role [6]. Unlike pan-caspase inhibitors (e.g., Z-VAD-FMK), Ac-ESMD-CHO provides precise targeting of procaspase-3 processing, making it indispensable for dissecting apoptotic mechanisms [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7